FA-Ala-Phe-NH2
Overview
Description
FA-Ala-Phe-NH2 is a complex organic compound that features a furan ring, a phenyl group, and an amide linkage
Mechanism of Action
Target of Action
Similar peptides have been found to interact with plasmin , a crucial enzyme involved in fibrinolysis and wound healing
Mode of Action
It’s worth noting that peptides with similar structures have been found to inhibit the activity of plasmin . They do this by forming a stable complex through a series of hydrogen bonds and hydrophobic interactions with the protein atoms and water molecules .
Biochemical Pathways
Peptides with similar structures have been found to influence the fibrinolysis pathway by inhibiting plasmin . This could potentially affect downstream effects such as wound healing and tissue repair.
Pharmacokinetics
Smaller antibody fragments and peptides generally have better imaging pharmacokinetics because they are rapidly excreted by the kidneys .
Result of Action
Similar peptides have been found to inhibit the amidolytic activity of plasmin, with the antifibrinolytic activity weaker than eaca . This suggests that FA-Ala-Phe-NH2 might have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FA-Ala-Phe-NH2 typically involves multiple steps. One common approach is the condensation reaction between a furan derivative and an amino acid derivative, followed by further functionalization to introduce the phenyl group and the amide linkage. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
FA-Ala-Phe-NH2 can undergo various chemical reactions, including:
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide linkage to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones or other oxygenated derivatives .
Scientific Research Applications
FA-Ala-Phe-NH2 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Comparison with Similar Compounds
Similar Compounds
2-[3-(furan-2-yl)prop-2-enoylamino]acetic acid: Similar structure but lacks the phenyl group and has different functional properties.
(E)-3-(furan-2-yl)-N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propyl]prop-2-enamide: Contains multiple furan rings and has distinct chemical behavior.
Uniqueness
FA-Ala-Phe-NH2 is unique due to its combination of a furan ring, phenyl group, and amide linkage, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVRPKNGOHYGE-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421471 | |
Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29268-00-6 | |
Record name | MLS003170850 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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